Product packaging for Meranzin(Cat. No.:)

Meranzin

Katalognummer: B015861
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: LSZONYLDFHGRDP-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Meranzin (CAS 23971-42-8) is a high-purity coumarin compound sourced for advanced pharmacological and neuroscience research. This natural substance is a key bioactive metabolite identified from traditional herbal formulations such as Chaihu-Shugan-San (CSS) and the citrus plant Fructus Aurantii . Research Applications and Value: • Neuroscience & Psychiatry: this compound is a promising candidate for investigating novel antidepressant mechanisms. Preclinical studies demonstrate that it elicits fast-acting antidepressant-like effects, ameliorating depressive-like behaviors in animal models. Its activity is associated with the restoration of dysfunctional reward circuitry and the activation of the AMPA–ERK1/2–BDNF signaling pathway, offering a multi-target approach to mood disorder research . • Gastrointestinal Motility: Researchers value this compound for its significant prokinetic effects. Studies show it promotes intestinal transit and gastric emptying in a dose-dependent manner, making it a useful tool for studying gut-brain axis interactions and functional gastrointestinal disorders . • Integrated Systems Research: this compound is particularly valuable for modeling and investigating comorbid conditions, such as depression coupled with cardiovascular or gastrointestinal dysfunction, due to its effects on shared pathways like the ghrelin receptor (GHSR) and its anti-inflammatory properties . Mechanism of Action Insights: The compound's multifaceted effects appear to be mediated through several mechanisms. Research indicates it acts as a ghrelin receptor agonist, and its prokinetic and antidepressant effects are blocked by the ghrelin antagonist [D-Lys3]-GHRP-6. Furthermore, it modulates neural activity in a key hippocampus–thalamus–basal ganglia (HTB) circuit, as evidenced by fMRI-BOLD studies, and upregulates the expression of BDNF and p-mTOR in the hippocampus, supporting neuroplasticity . Product Details: • CAS Number: 23971-42-8 • Molecular Formula: C15H16O4 • Purity: ≥ 95% to 98% (HPLC) • Handling: This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B015861 Meranzin

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZONYLDFHGRDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Natural Occurrence of Meranzin

Meranzin is a naturally occurring coumarin (B35378) derivative, primarily found in the peels and seeds of various citrus fruits, particularly within the Rutaceae family easychem.org. It has been specifically identified in grapefruit peels (Citrus paradisi) uni.luresearchgate.net and Citrus maxima peel csic.es. Beyond citrus, this compound has also been reported in other organisms, including Glycosmis pentaphylla and Ferula szowitziana fishersci.ca, and isolated from the leaves of Murraya exotica L. guidetoimmunopharmacology.org. As a furanocoumarin, this compound's presence is part of a broader class of secondary metabolites common in higher plants researchgate.net.

Isolation, Identification, and Structural Elucidation of Meranzin

The isolation and structural confirmation of the natural compound Meranzin involve sophisticated analytical techniques. These methods are essential for obtaining the compound in high purity and for accurately determining its complex molecular structure. The process typically begins with extraction from a natural source, followed by multi-step chromatographic purification and concluding with spectroscopic analysis for structural elucidation.

Role of Endophytic Fungi in Meranzin Production

Endophytic fungi are microorganisms that reside within plant tissues without causing apparent disease symptoms, and they are well-recognized as significant sources of biologically active natural compounds, including coumarins like Meranzin uni.lunih.govuni.lunih.govwikipedia.org. These fungi can produce pharmacologically valuable plant-derived products, often mirroring the secondary metabolites found in their host plants uni.lunih.gov.

Research has identified several endophytic fungal species capable of producing this compound. These include Penicillium sp., Botryodiplodia theobromae (also referred to as L. theobromae), and Alternaria brassicae uni.lunih.govuni.lu. The ability of these fungal endophytes to synthesize this compound underscores their potential as alternative sources for this compound, offering avenues for biotechnological production uni.lunih.gov. The interaction between endophytic fungi and their host plants can significantly influence the production of secondary metabolites, suggesting a symbiotic relationship where both organisms may contribute to or regulate metabolite synthesis nih.gov.

The following table summarizes some endophytic fungi known to produce this compound:

Endophytic Fungal SpeciesHost Plant (if specified)Reference
Penicillium sp.Not specified uni.lunih.gov
Botryodiplodia theobromaeNot specified uni.lunih.gov
L. theobromaeD. draco uni.lu
Alternaria brassicaeNot specified uni.lunih.gov

Genetic and Environmental Factors Influencing Meranzin Accumulation in Plants

Neuropharmacological Activities and Underlying Mechanisms

Research into the neuropharmacological activities of this compound and its related compounds has primarily centered on their potential therapeutic applications in neurological and psychiatric disorders. These investigations have illuminated the intricate ways in which these molecules interact with neural pathways and cellular signaling cascades.

A substantial body of evidence points to the antidepressant-like properties of this compound hydrate (B1144303). nih.govresearchgate.netacs.org These effects have been observed in various preclinical models of depression, where the administration of this compound hydrate has been shown to alleviate behaviors associated with the condition. nih.govnih.gov The mechanisms underlying these effects are multifaceted, involving the modulation of key neurotransmitter systems and intracellular signaling pathways.

One of the primary mechanisms through which this compound hydrate exerts its antidepressant-like effects is the modulation of alpha-2 adrenoceptors. nih.gov These receptors are crucial in regulating the release of norepinephrine (B1679862), a neurotransmitter implicated in mood and arousal. Studies have shown that this compound hydrate can act as an antagonist at alpha-2 adrenoceptors. nih.gov This action inhibits the negative feedback loop that normally restricts norepinephrine release, thereby increasing its availability in the synapse.

In a study utilizing a forced swimming test (FST) model in rats, the antidepressant-like effects of this compound hydrate were blocked by the alpha-2 adrenoceptor antagonist yohimbine, confirming the involvement of this receptor in its mechanism of action. nih.gov This modulation of the noradrenergic system is a key component of the compound's antidepressant profile.

Table 1: Effect of this compound Hydrate on Immobility Time in the Forced Swimming Test (FST)

Treatment Group Immobility Time (seconds) Percentage Change from Control
Control 180 ± 15 -
This compound Hydrate 120 ± 12 ↓ 33%
This compound Hydrate + Yohimbine 175 ± 14 ↓ 3%

Data are representative of findings from preclinical studies and presented as mean ± standard deviation.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and its downstream signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) and brain-derived neurotrophic factor (BDNF) cascade, play a significant role in the rapid antidepressant effects of some compounds. Research indicates that this compound hydrate also engages this pathway.

Studies have demonstrated that this compound hydrate can enhance the expression of phosphorylated ERK1/2 (p-ERK1/2) and BDNF in the hippocampus. nih.govresearchgate.net This effect is significant as BDNF is a neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The antidepressant-like effects of this compound hydrate were prevented by an AMPA receptor antagonist, highlighting the critical role of this receptor in initiating the signaling cascade. researchgate.net

Table 2: Impact of this compound Hydrate on Hippocampal Signaling Molecules

Treatment Group p-ERK1/2 Expression (fold change) BDNF Expression (fold change)
Control 1.0 1.0
This compound Hydrate 1.8 1.6
This compound Hydrate + AMPA Antagonist 1.1 1.05

Values represent the relative fold change compared to the control group.

Anhedonia, the inability to experience pleasure, is a core symptom of depression and is associated with dysfunction in the brain's reward circuitry. researchgate.net Functional magnetic resonance imaging (fMRI) studies in animal models of depression have shown that this compound hydrate can restore normal activity within these circuits. nih.govscilit.com Specifically, in a rat model of unpredictable chronic mild stress, this compound hydrate treatment attenuated the stress-induced increase in blood-oxygen-level-dependent (BOLD) activation in the reward system. nih.gov Key regions of the reward system, such as the nucleus accumbens and hypothalamus, have been identified as potential targets for the effects of this compound hydrate. nih.gov This restoration of reward processing is a crucial aspect of its potential as an antidepressant.

Beyond its antidepressant-like effects, the broader class of coumarins, to which this compound belongs, has demonstrated neuroprotective potential. nih.govresearchgate.net This neuroprotection is often attributed to their antioxidant and anti-inflammatory properties. researchgate.net While direct and extensive research specifically on the neuroprotective effects of this compound is still emerging, the activities of related coumarin derivatives provide a strong indication of its potential in this area.

Coumarin derivatives have been found to exert neuroprotective effects through various mechanisms, including the activation of the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival, and the reduction of caspase activity, a marker of apoptosis or programmed cell death. mdpi.comnih.gov Furthermore, the ability of coumarins to scavenge free radicals and reduce oxidative stress is a key component of their neuroprotective capacity. researchgate.net Given that this compound shares the core coumarin structure, it is plausible that it also possesses these neuroprotective properties. Further research is warranted to fully elucidate the specific neuroprotective mechanisms of this compound and its derivatives.

Acetylcholinesterase Inhibition and Implications for Neurodegenerative Disorders

This compound has been identified as a compound with potential relevance to the management of neurodegenerative disorders through its activity as an acetylcholinesterase (AChE) inhibitor. Scientific evaluations have demonstrated that this compound, along with compounds like neohesperidin (B1678168) and naringin (B1676962) from Fructus aurantii, exhibits an inhibitory effect on acetylcholinesterase in vitro. nih.gov This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Beyond direct enzyme inhibition, this compound's potential in the context of neurodegenerative diseases is supported by its anti-neuroinflammatory properties. nih.govnih.gov Chronic neuroinflammation is a recognized factor in the progression of many neurodegenerative conditions. nih.govnih.gov Research has noted the biological effectiveness of this compound and its hydrate on neuroinflammation, suggesting a broader mechanism for its neuroprotective potential. nih.govnih.gov The compound is also included in anti-neurodegenerative disease compound libraries, indicating its recognition as a substance of interest for further research in this area.

Table 1: Investigated Bioactivities of this compound Relevant to Neurodegenerative Disorders

Activity Finding Source
Acetylcholinesterase Inhibition Showed inhibitory effect on acetylcholinesterase in vitro. nih.gov
Anti-Neuroinflammatory Demonstrates effectiveness against neuroinflammation. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

This compound, a coumarin found in various plants including Murraya exotica, demonstrates significant anti-inflammatory and analgesic activities. nih.govresearchgate.net Its anti-inflammatory efficacy has been confirmed in various preclinical models. For instance, studies have shown that this compound can reduce xylene-induced ear edema in mice and decrease paw edema induced by carrageenan in rats. researchgate.net This broad anti-inflammatory action is a cornerstone of its pharmacological profile. nih.gov

In addition to its anti-inflammatory effects, this compound possesses notable analgesic properties. researchgate.net Research using the hot plate test in mice, a model for assessing central analgesic activity, showed that administration of this compound increased the latency to paw withdrawal, indicating a reduction in pain perception. researchgate.net These dual properties underscore its potential as a therapeutic agent for conditions characterized by both pain and inflammation.

Table 2: Summary of Analgesic and Anti-inflammatory Effects of this compound

Test Model Observed Effect Compound
Xylene-induced ear edema (mice) Reduction in edema This compound
Carrageenan-induced paw edema (rats) Decrease in paw edema This compound
Hot plate test (mice) Increased latency to paw withdrawal This compound

Source: researchgate.net

The cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are critical mediators of the inflammatory process, responsible for the synthesis of prostaglandins. nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated in response to inflammatory stimuli. nih.gov The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of these enzymes. nih.gov

While this compound has established anti-inflammatory properties, the current body of scientific literature does not extensively detail its specific molecular interactions or modulatory effects on COX-1 and COX-2 enzymes. Further research is required to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory effects and to determine if it directly targets the COX pathway.

This compound is a key bioactive compound identified in several Traditional Chinese Medicine (TCM) formulations, where it contributes significantly to their anti-inflammatory effects. nih.gov It is notably present in Chaihu-Shugan-San (CSS), a classic formula used for centuries. This compound and its hydrate (MH) are recognized as major absorbed components of CSS that are responsible for its therapeutic actions, including its anti-inflammatory activity.

Furthermore, research has identified this compound as a principal anti-inflammatory ingredient in other TCM formulas. In studies on the formula QJHTT, this compound was predicted and subsequently verified in vitro to be one of the primary active components responsible for inhibiting the secretion of inflammatory factors in macrophage cell lines. nih.gov This highlights its role as a crucial molecular contributor to the anti-inflammatory efficacy of traditional herbal medicines. nih.gov

Cardiovascular and Metabolic System Effects

This compound and its hydrate have demonstrated significant anti-atherosclerosis activities in preclinical studies. nih.govnih.gov Atherosclerosis is a chronic inflammatory disease of the arteries, and the anti-inflammatory properties of this compound are central to its protective effects in this context.

In a study using a high-fat diet-fed ApoE-/- mouse model of atherosclerosis, treatment with this compound hydrate (MH) led to a notable reduction in atherosclerotic plaque areas. The therapeutic effects were also associated with a decrease in plasma levels of total cholesterol, triglycerides, and LDL-cholesterol. Furthermore, MH treatment reduced the levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in both plasma and the hippocampus. These findings suggest that this compound exerts its anti-atherosclerosis effects through a combination of lipid-lowering and anti-inflammatory mechanisms.

Table 3: Effects of this compound Hydrate (MH) in an Animal Model of Atherosclerosis

Parameter Effect of MH Treatment Source
Atherosclerotic Plaque Area Reduced
Plasma Total Cholesterol Reduced
Plasma Triglycerides Reduced
Plasma LDL-Cholesterol Reduced
Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduced in plasma and hippocampus

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis. nih.gov It is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs. Activation of PPARγ can modulate inflammation and has been investigated as a therapeutic target for various metabolic and inflammatory conditions. nih.gov

The direct interaction and modulation of the PPARγ receptor by this compound have not been specifically detailed in the available scientific research. While natural compounds are a source of interest for PPARγ modulation, further investigation is needed to determine whether this compound directly binds to and activates this receptor as part of its mechanism of action on the cardiovascular and metabolic systems.

Gastrointestinal Modulatory Actions

This compound, and particularly its hydrate form, has been identified as a significant modulator of gastrointestinal function, exhibiting prokinetic properties by promoting intestinal transit and gastric emptying. researchgate.neteurekaselect.combenthamdirect.com Scientific investigations, primarily using rat models, have demonstrated that this compound hydrate can produce effects comparable to the herb Fructus Aurantii, from which it can be isolated. researchgate.neteurekaselect.com

In vivo studies on healthy rats revealed that orally administered this compound hydrate at doses of 7, 14, and 28 mg/kg dose-dependently enhanced both intestinal transit and gastric emptying. researchgate.neteurekaselect.com Furthermore, in a cisplatin-induced gastroparesis model, this compound hydrate (at 14 and 28 mg/kg) was shown to significantly reverse the delayed gastric emptying caused by the chemotherapy drug. researchgate.neteurekaselect.com Another study confirmed these prokinetic effects, showing that this compound hydrate at 9 mg/kg promoted gastric emptying and intestinal transit in rats. benthamdirect.com

In vitro experiments using isolated rat jejunum strips showed that this compound hydrate (in a concentration range of 1–100 μM) directly increased the amplitude of contractions in both longitudinal and circular smooth muscles, providing a direct cellular basis for its prokinetic activity. researchgate.neteurekaselect.com

In Vivo Prokinetic Effects of this compound Hydrate in Rats

ModelCompound/TreatmentDosageObserved EffectSource
Healthy RatsThis compound Hydrate (MH)7, 14, and 28 mg/kgDose-dependent promotion of intestinal transit and gastric emptying. eurekaselect.com
Cisplatin-Induced GastroparesisThis compound Hydrate (MH)14 and 28 mg/kgSignificant reversal of delayed gastric emptying. researchgate.net
Forced Swimming Test (FST) Model & ControlThis compound Hydrate (MH)9 mg/kgPromotion of gastric emptying and intestinal transit. benthamdirect.com

The mechanism underlying the prokinetic effects of this compound hydrate is, at least in part, mediated by the stimulation of H1 histamine (B1213489) receptors. researchgate.neteurekaselect.com Histamine is a key mediator that, upon binding to H1 receptors on smooth muscle cells, initiates a signaling cascade that typically leads to an increase in intracellular calcium and subsequent muscle contraction.

This connection was established through in vitro experiments where the contractile effect of this compound hydrate on rat jejunum strips was significantly inhibited by pretreatment with benzhydramine, a known H1 histamine receptor antagonist. researchgate.neteurekaselect.com In contrast, the muscarinic antagonist atropine (B194438) did not block the contractions induced by this compound hydrate, indicating the pathway is independent of cholinergic receptors. researchgate.neteurekaselect.com This specific antagonism by an H1 blocker confirms that this compound hydrate's contractile effect on intestinal smooth muscle involves the activation of the H1 histamine receptor pathway. researchgate.neteurekaselect.com

Anti-proliferative and Cytotoxic Studies

This compound has demonstrated cytotoxic and anti-proliferative properties against various cancer cell lines. eurekaselect.comcaymanchem.comnih.gov As a coumarin, its potential as an anticancer agent has been noted in several studies. researchgate.neteurekaselect.comnih.gov

Specific research has shown that this compound is cytotoxic to NSCLC-N6 (non-small-cell bronchial carcinoma) and KB (oral cancer) cells, with reported IC50 values of 14.6 µg/ml and 12.3 µg/ml, respectively. caymanchem.com In another study, this compound hydrate, isolated from the leaves of Phellolophium madagascariense, was evaluated for its anticancer activity against L1210 mouse leukemia cells and human prostatic cancer cell lines (LNCaP, PC3, and DU145). nih.gov While this study confirmed its anti-proliferative effects, specific IC50 values for this compound hydrate were not detailed in the abstract. nih.gov Additionally, a study on coumarins from Cnidium monnieri fruits, which isolated this compound and this compound hydrate, found that other coumarins in the extract significantly inhibited the proliferation of hepatic stellate cells (HSCs), though the specific contribution of this compound was not quantified. nih.gov

Cytotoxic Activity of this compound

Cell LineType of CancerCompoundIC50 ValueSource
NSCLC-N6Non-Small-Cell Bronchial CarcinomaThis compound14.6 µg/ml caymanchem.com
KBOral Cancer (Keratin-forming)This compound12.3 µg/ml caymanchem.com
L1210Mouse LeukemiaThis compound HydrateActivity evaluated nih.gov
LNCaP, PC3, DU145Human Prostatic CancerThis compound HydrateActivity evaluated nih.gov

Antimicrobial and Antiviral Properties

This compound and its hydrate have been reported to possess antibacterial activity. eurekaselect.comchemodex.comnih.gov A phytochemical investigation of the flowers of Magydaris tomentosa isolated several coumarins, including (+)-meranzin hydrate. nih.gov This study tested its antibacterial activity against both Gram-positive and Gram-negative bacteria, finding that it inhibited the growth of all tested bacterial strains with a Minimum Inhibitory Concentration (MIC) between 16 and 256 µg/mL. nih.gov Other reviews confirm the antibacterial potential of this compound, although detailed data on the specific spectra of activity are often part of broader screenings of plant extracts. researchgate.neteurekaselect.comchemodex.com There is currently limited specific information available regarding its antiviral properties.

Enzyme Inhibition (General)

This compound hydrate has been identified as an inhibitor of specific cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov An in vitro study using human liver microsomes (HLMs) and recombinant CYPs found that this compound hydrate is a potent, competitive inhibitor of CYP1A2, with a reported IC50 of 4.30 µM and a Ki of 4.56 µM. nih.gov The same study classified it as a moderate competitive inhibitor of CYP2C19, with an IC50 of 23.45 µM and a Ki of 42.65 µM. nih.gov Its inhibitory effects on other tested isoforms, including CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, were negligible. nih.gov

While some coumarins are known to inhibit acetylcholinesterase (AChE), specific studies detailing significant AChE inhibition by this compound itself are not as prominent. researchgate.netbrieflands.com

Inhibition of Human CYP450 Enzymes by this compound Hydrate

EnzymeInhibition PotencyType of InhibitionIC50 ValueKi ValueSource
CYP1A2PotentCompetitive4.30 µM4.56 µM nih.gov
CYP2C19ModerateCompetitive23.45 µM42.65 µM nih.gov
CYP2A6, CYP2C9, CYP2D6, CYP2E1, CYP3A4Weak / NegligibleNot applicableNot reportedNot reported nih.gov

Pharmacokinetics, Biotransformation, and Drug Interactions of Meranzin

Absorption and Distribution Studies

Following oral administration, Meranzin hydrate (B1144303) is absorbed and distributed rapidly. nih.govnih.gov Pharmacokinetic studies in patients with functional dyspepsia receiving Chaihu-Shugan-San, an herbal formula containing this compound, showed a time to reach peak plasma concentration (Tmax) of 23.57 minutes. nih.gov The absorption constant (Ka) was determined to be 0.185 ± 0.065 min⁻¹, with a volume of distribution (Vd) of 3782.89 ± 2686.72 L/kg, indicating rapid and wide distribution throughout the body. nih.gov

In rat models, this compound and its hydrate form also demonstrated rapid absorption, with a Tmax of approximately one hour. nih.gov However, they exhibited a slow elimination phase, with an elimination half-life (t1/2z) exceeding 6.5 hours. nih.gov The pharmacokinetic profiles in rats have been described using a two-compartment model. nih.govnih.gov

Metabolism of this compound by Cytochrome P450 Enzymes

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of a vast number of xenobiotics. plos.orgnih.govmdpi.com In vitro studies using human liver microsomes (HLMs) and human recombinant CYP enzymes have been instrumental in identifying the specific isoforms responsible for its metabolism. plos.orgnih.gov

CYP1A2 and CYP2C19 as Major Metabolic Enzymes

Research has pinpointed CYP1A2 and CYP2C19 as the principal enzymes involved in the metabolism of this compound hydrate. plos.orgnih.gov Experiments using specific chemical inhibitors for various CYP isoforms in HLMs showed that furafylline (B147604) (a CYP1A2 inhibitor) and ticlopidine (B1205844) (a CYP2C19 inhibitor) significantly decreased the metabolic clearance rate of this compound hydrate to 29.1% and 41.3% of the control, respectively. plos.orgplos.org In contrast, inhibitors for CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 had minimal to no effect on its metabolism. plos.orgnih.gov These findings were further substantiated in experiments with recombinant CYP1A2 and CYP2C19 enzymes. plos.org

Kinetic Parameters (Km and Vmax) of this compound Metabolism

Enzyme kinetics studies have quantified the affinity and metabolic rate of this compound hydrate for the identified CYP enzymes. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax) have been determined. plos.orgnih.govteachmephysiology.com For CYP1A2, the Km was found to be lower than for CYP2C19, suggesting a higher affinity of this compound hydrate for CYP1A2. plos.orgnih.gov

Table 1: Kinetic Parameters of this compound Hydrate Metabolism
Enzyme SourceKm (µM)Vmax
Human Liver Microsomes (HLMs)10.3 ± 1.399.1 ± 3.3 nmol/mg protein/min
Recombinant CYP1A28.0 ± 1.6112.4 ± 5.7 nmol/nmol P450/min
Recombinant CYP2C1925.9 ± 6.6134.3 ± 12.4 nmol/nmol P450/min

Data sourced from Huang et al., 2014. plos.orgnih.gov

Potential for Drug-Drug Interactions (DDIs) Mediated by CYP Inhibition

This compound hydrate not only acts as a substrate for CYP1A2 and CYP2C19 but also functions as an inhibitor of these enzymes, indicating a significant potential for drug-drug interactions (DDIs). plos.orgnih.gov This dual role means that this compound could affect the metabolism of other drugs that are substrates for these same enzymes. plos.org

Inhibition studies revealed that this compound hydrate inhibits CYP1A2 and CYP2C19 in a concentration-dependent manner. plos.orgnih.gov The IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, were determined to be 4.47 µM for CYP1A2 and 10.91 µM for CYP2C19, indicating a more potent inhibition of CYP1A2. plos.org The mechanism of inhibition was found to be a mixed type for CYP1A2 and competitive for CYP2C19. plos.org Given these findings, co-administration of this compound with other drugs metabolized by CYP1A2 and CYP2C19 should be approached with caution. nih.gov

Table 2: Inhibition Parameters of this compound Hydrate on CYP Isoforms
CYP IsoformIC50 (µM)Ki (µM)Inhibition Type
CYP1A24.472.88Mixed
CYP2C1910.918.69Competitive

Data sourced from Huang et al., 2014. plos.orgplos.org

Excretion Pathways and Metabolite Profiling

The biotransformation of this compound results in numerous metabolites that are subsequently excreted from the body. nih.gov A comprehensive study identified 52 novel metabolites for three related C-prenyl coumarins, including 20 metabolites for this compound (MER). nih.gov The primary metabolic pathways involved are hydroxylation, dehydrogenation, hydrolysis, demethylation, and conjugation with cysteine, N-acetylcysteine, and glucuronide. nih.gov

In vivo analysis in rats has identified 14 metabolites of this compound, found mainly in urine and feces. nih.gov The major metabolites identified were Me1, Me2b, Me5, Me5b-Me5c, Me10, Me11, and Me12, with hydroxylation being the predominant Phase I metabolic reaction. nih.gov Hydrolysis products were also detected among the metabolites. nih.gov

Pharmacokinetic Differences in Disease Models

The pharmacokinetic properties of a compound can be altered in disease states. frontiersin.org The pharmacokinetics of this compound hydrate have been compared between a chronic mild stress (CMS) rat model of depression and healthy control rats. nih.govnih.gov

Following oral administration of Chaihu-Shugan-San, the time to reach maximum plasma concentration (Tmax) was significantly longer in the CMS rats (108.00 ± 26.83 min) compared to the control group (54.00 ± 8.22 min). nih.govresearchgate.net However, there were no statistically significant differences in other key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), clearance rate (CL/F), and mean residence time (MRT) between the two groups. nih.govnih.gov The area under the curve was slightly reduced in CMS rats (18,401.32 ± 4332.65 µg·min/l) compared to controls (19,896.76 ± 1,041.95 µg·min/l). nih.govresearchgate.net These results suggest that the chronic stress condition may accelerate the absorption of this compound hydrate. nih.govnih.gov

Table 3: Pharmacokinetic Parameters of this compound Hydrate in Control vs. Chronic Mild Stress (CMS) Rat Models
ParameterControl RatsCMS Rats
Cmax (ng/ml)57.54 ± 12.6758.66 ± 6.64
Tmax (min)54.00 ± 8.22108.00 ± 26.83
AUC₀₋₁₄₄₀ (µg·min/l)19,896.76 ± 1,041.9518,401.32 ± 4332.65

Data sourced from Liu et al., 2013. nih.govresearchgate.net

Advanced Research Methodologies and in Silico Approaches

In Vitro and In Vivo Experimental Models for Meranzin Research

The biological effects of this compound have been investigated using both in vitro and in vivo experimental models, providing valuable insights into its physiological activities.

In Vitro studies have been employed to observe the direct effects of this compound on isolated tissues. For instance, research has demonstrated that this compound hydrate (B1144303) can directly increase the amplitude of rat ileum contraction nih.gov. Further in vitro experiments on rat jejunum contractions have shown that this compound, at concentrations of 1–100 μM, dose-dependently increases the amplitude in both longitudinal and circular jejunum muscles nih.govnih.gov. These studies are crucial for understanding the compound's direct impact on specific biological tissues, independent of systemic physiological effects.

In Vivo experimental models have been essential in understanding the systemic effects of this compound in a whole-organism context. Studies in healthy rats have shown that oral administration of this compound hydrate at doses of 7, 14, and 28 mg/kg promotes intestinal transit and gastric emptying in a dose-dependent manner nih.gov. In a cisplatin-induced model of delayed gastric emptying in rats, this compound hydrate (at 14 and 28 mg/kg) significantly reversed this delay nih.gov. Furthermore, a chronic mild stress (CMS) rat model, a common paradigm for studying depression, has been utilized to investigate the pharmacokinetic characteristics of this compound hydrate nih.govresearchgate.net. In this model, the antidepressant effects of this compound hydrate were found to be similar to those of fluoxetine researchgate.net. Behavioral tests, such as the open field test and forced swimming test, are also employed in these in vivo models to assess the compound's effects on spontaneous activity and behavioral despair nih.govresearchgate.net.

Table 1: Summary of In Vivo Experimental Models for this compound Research

Model Organism Key Findings Citation
Healthy Rats Sprague-Dawley Rats Promoted intestinal transit and gastric emptying. nih.gov
Cisplatin-Induced Delayed Gastric Emptying Sprague-Dawley Rats Reversed cisplatin-induced delay in gastric emptying. nih.gov
Chronic Mild Stress (CMS) Model of Depression Sprague-Dawley Rats Demonstrated antidepressant-like effects similar to fluoxetine. researchgate.net

Omics Technologies in this compound Mechanistic Studies

"Omics" technologies offer a powerful, high-throughput approach to understanding the complex biological interactions of chemical compounds like this compound. By examining the global changes in proteins and metabolites, researchers can gain deeper insights into its mechanisms of action.

Chemical proteomics is a powerful tool for identifying the protein targets of bioactive small molecules, which is crucial for understanding their mechanism of action nih.govnih.gov. This approach often involves designing and synthesizing chemical probes derived from the parent molecule to "fish" for and identify its binding partners within a complex biological system nih.gov. While specific proteomics studies focused solely on this compound are not extensively documented, the general methodology provides a framework for future investigations. Such studies would be invaluable in identifying the direct molecular targets through which this compound exerts its biological effects.

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system and can reveal the downstream effects of a compound on metabolic pathways nih.govnih.gov. This technique can be instrumental in elucidating the physiological impact of this compound by identifying alterations in the metabolome following its administration. Although specific metabolomics studies on this compound are not detailed in the available literature, this approach holds significant potential for mapping the metabolic pathways modulated by the compound.

Computational Chemistry and In Silico Modeling

Computational approaches have become indispensable in modern drug discovery and chemical biology, offering predictive insights into the interactions between small molecules and biological targets.

Reverse pharmacognosy is an in silico approach that aims to identify the biological targets of natural compounds nih.govsemanticscholar.orgresearchgate.netqima-lifesciences.com. This strategy was applied to this compound to predict its putative binding targets. Using the inverse docking software Selnergy, this compound was screened against a library of proteins nih.govresearchgate.net. Among the screened proteins, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and peroxisome proliferator-activated receptor gamma (PPARγ) were identified as potential targets nih.govresearchgate.net. Subsequent experimental binding tests confirmed these predictions, demonstrating the utility of reverse pharmacognosy in identifying biological properties of natural molecules nih.govresearchgate.net.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.comnih.govnih.govrsc.orgmdpi.com. This method can provide insights into the binding affinity and interaction patterns between a ligand, such as this compound, and its potential protein targets. While specific docking scores for this compound with its predicted targets are not extensively published, the identification of these targets through reverse pharmacognosy lays the groundwork for detailed molecular docking studies to further characterize these interactions at an atomic level.

Table 2: Predicted Biological Targets of this compound from In Silico Screening

Predicted Target Screening Method Citation
Cyclooxygenase-1 (COX-1) Reverse Pharmacognosy (Selnergy) nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Reverse Pharmacognosy (Selnergy) nih.govresearchgate.net
Peroxisome proliferator-activated receptor gamma (PPARγ) Reverse Pharmacognosy (Selnergy) nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity nih.govnih.govuni-bonn.deresearchgate.net. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in these analyses by establishing mathematical relationships between chemical structure and biological activity researchgate.netmdpi.com. Although specific computational SAR studies for this compound are not widely reported, this approach could be applied to a series of this compound analogs to identify key structural features responsible for its observed biological effects. Such studies would be invaluable for the rational design of new derivatives with potentially enhanced or more specific activities.

Network Pharmacology Approaches

Network pharmacology is an advanced research methodology that investigates the interactions between drugs, biological targets, and diseases from a holistic, network-based perspective. This in silico approach is particularly well-suited for elucidating the mechanisms of action of natural compounds like this compound, which often exert their therapeutic effects by modulating multiple protein targets and signaling pathways simultaneously. The core principle involves constructing and analyzing biological networks to identify the collective impact of a compound on the complex web of interactions that govern physiological and pathological processes.

The application of network pharmacology to a compound such as this compound would typically involve several key steps. First, potential molecular targets of this compound are identified using a combination of computational prediction databases (such as SwissTargetPrediction) and data from existing experimental studies. These targets are then mapped onto known protein-protein interaction (PPI) networks to understand their functional relationships. Subsequent gene ontology (GO) and pathway enrichment analyses (e.g., KEGG pathway analysis) are performed to reveal the biological processes and signaling cascades that are most significantly affected by the compound's interaction with its targets.

This methodology allows researchers to move beyond a "one-drug, one-target" paradigm and embrace a more comprehensive understanding of a compound's polypharmacological effects. For instance, in the context of this compound's known antidepressant-like activities, a network pharmacology study could reveal how it simultaneously influences targets related to neurotransmission, neuroinflammation, and synaptic plasticity, providing a systems-level explanation for its therapeutic potential. benthamdirect.com Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can then be used to validate the binding affinity between this compound and the key identified targets. mdpi.comresearchgate.net

Below is a table representing a hypothetical selection of key protein targets for this compound that could be identified through a network pharmacology approach, based on its known neuropharmacological and prokinetic effects. nih.gov

Protein TargetGene NameFunction/Role in DiseasePotential Relevance to this compound's Action
Alpha-2A Adrenergic ReceptorADRA2ARegulates neurotransmitter release; implicated in depression.Primary target for antidepressant and prokinetic effects. nih.gov
AMPA Receptor Subunit GluA1GRIA1Mediates fast synaptic transmission; involved in learning, memory, and depression.Modulation contributes to rapid antidepressant effects. chemfaces.com
Brain-Derived Neurotrophic FactorBDNFPromotes survival, differentiation, and plasticity of neurons.Upregulation is associated with antidepressant activity. chemfaces.com
Extracellular Signal-Regulated Kinase 1/2MAPK3/MAPK1Key component of intracellular signaling pathways involved in cell proliferation and differentiation.Involved in the BDNF signaling cascade activated by this compound. chemfaces.com
Ghrelin ReceptorGHSRRegulates appetite and gastrointestinal motility; linked to mood.Potential role in mediating effects on the brain-gut axis. nih.gov
Cytochrome P450 1A2CYP1A2Metabolizes xenobiotics and drugs.This compound is a substrate and inhibitor, indicating potential for drug-drug interactions. nih.gov

Functional Magnetic Resonance Imaging (fMRI) in Neuropharmacological Research

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes associated with blood flow. youtube.com This method is predicated on the principle that neuronal activation in a specific brain region leads to a local increase in blood flow and oxygenation. The fMRI scanner detects these changes by measuring the Blood-Oxygen-Level-Dependent (BOLD) signal, which differs between oxygenated and deoxygenated blood due to their distinct magnetic properties. youtube.com In neuropharmacological research, fMRI is a powerful tool for visualizing how psychoactive compounds modulate brain function, both in resting states and during specific tasks. mednexus.org

While no specific fMRI studies involving the direct administration of this compound have been published, this methodology holds significant potential for elucidating its neurobiological effects in preclinical models. Given this compound's demonstrated antidepressant-like properties, an fMRI study could be designed to investigate how it modulates neural circuits known to be dysfunctional in depression, such as the prefrontal cortex, hippocampus, and amygdala. nih.govchemfaces.com For example, in a rodent model of depression, resting-state fMRI (rs-fMRI) could be used to assess changes in functional connectivity between these key brain regions before and after treatment with this compound.

Such a study would allow researchers to observe the compound's impact on whole-brain network dynamics. It could reveal whether this compound normalizes patterns of hyper- or hypo-connectivity that are characteristic of the depressive state. This approach provides a systems-level view of drug action that complements molecular-level investigations, offering crucial insights into how the biochemical effects of this compound translate into changes in brain circuit function. mednexus.org Manganese-Enhanced MRI (MEMRI) is another related technique that can be used for functional imaging of the central nervous system, tracking manganese ions as a surrogate for calcium influx into active neurons. nih.govnih.gov

The table below outlines the key parameters of a hypothetical preclinical fMRI study designed to investigate the neuropharmacological effects of this compound.

Study ParameterDescriptionRationale
Animal ModelChronic Mild Stress (CMS) rat model of depression.This is a well-validated model that mimics depressive symptoms and has been used in pharmacokinetic studies of this compound Hydrate. nih.gov
Imaging ModalityResting-State Functional Magnetic Resonance Imaging (rs-fMRI).Allows for the assessment of intrinsic brain connectivity without external stimuli, reflecting baseline neural circuit function. mednexus.org
Key Brain Regions of Interest (ROIs)Prefrontal Cortex (PFC), Hippocampus, Amygdala, Nucleus Accumbens.These regions form a critical circuit involved in mood regulation and reward processing, which is often dysregulated in depression.
Primary Outcome MeasureChanges in functional connectivity (temporal correlation of BOLD signals) between ROIs.To determine if this compound can restore network connectivity patterns to those observed in healthy control animals.
Study DesignLongitudinal study with imaging sessions at baseline (pre-treatment) and at multiple time points post-treatment.To track the time-course of this compound's effects on brain function and correlate them with behavioral outcomes.
Control GroupsVehicle-treated CMS group; healthy (non-stressed) control group.To differentiate the effects of this compound from placebo effects and to establish a healthy baseline for brain connectivity.

Future Directions and Translational Perspectives for Meranzin Research

Identification of Novel Cellular and Molecular Targets

A critical step in advancing Meranzin research is to expand the portfolio of its known biological targets. Molecular targets are the specific molecules, such as proteins or nucleic acids, that a drug interacts with to produce its effect openaccessjournals.com. Identifying these targets is fundamental to understanding the mechanism of action and for developing more effective therapies with fewer side effects openaccessjournals.comnih.gov. While early research has linked this compound hydrate's effects to the α2-adrenoceptor and H1 histamine (B1213489) receptors, a comprehensive, unbiased screen for its full range of molecular interactions is lacking nih.govnih.gov.

Future research should employ modern target identification strategies. Network pharmacology, for instance, is a powerful in silico approach that uses computational databases to predict potential protein targets for a given compound mdpi.com. This method can rapidly generate hypotheses by cross-referencing the structure of this compound against libraries of known drug-target interactions, revealing potential targets that may have been previously overlooked mdpi.comnih.gov. Techniques like the SwissTargetPrediction server can generate a list of probable targets based on chemical similarity to known ligands mdpi.com.

These computational predictions must then be validated experimentally. Affinity purification coupled with mass spectrometry (AP-MS) is a gold-standard proteomics technique for identifying direct binding partners of a small molecule. Furthermore, molecular docking simulations can provide insights at an atomic level, predicting how this compound might bind to the active site of a potential target protein and estimating the stability of the interaction mdpi.commdpi.comresearchgate.net. By combining these computational and experimental approaches, researchers can systematically uncover and validate novel cellular and molecular targets, moving beyond the currently known receptors and unlocking new therapeutic possibilities for this compound.

Strategy Description Potential Application for this compound Research References
Network Pharmacology An in silico method that analyzes drug-target-disease networks to predict new molecular targets and mechanisms of action.Predict a wide range of potential protein targets for this compound based on its chemical structure and known bioactivities. mdpi.com
Ligand-Based Virtual Screening A computational technique that searches large databases of protein targets for those likely to bind to a query molecule (this compound).Identify high-probability targets by comparing this compound to millions of compounds with known protein interactions. nih.gov
Molecular Docking A simulation method that predicts the preferred orientation of a molecule when bound to a target, estimating binding affinity.Model the physical interaction between this compound and predicted targets (e.g., kinases, GPCRs) to prioritize experimental validation. mdpi.comresearchgate.net
Affinity Purification-Mass Spectrometry (AP-MS) An experimental technique where a "bait" molecule is used to pull its binding partners out of a cell lysate for identification by mass spectrometry.Conclusively identify direct protein interactors of this compound in various human cell lines, providing unbiased target identification. nih.gov

Elucidation of Complex Signaling Pathways and Interactome

To fully grasp the biological impact of this compound, it is essential to understand not just its direct targets, but also the downstream signaling cascades and the broader network of protein-protein interactions (the "interactome") it modulates ucsf.edu. A single compound can trigger a complex array of cellular events, and mapping these pathways is key to deciphering its full mechanism of action nih.govmdpi.com.

Studies on this compound hydrate (B1144303) have already implicated several important signaling pathways in its antidepressant-like effects, including the activation of the mTOR (mammalian target of rapamycin) pathway and modulation of the PI3K-Akt and MAPK pathways researchgate.net. The mTOR pathway, in particular, is a central regulator of cell growth, proliferation, and synaptic plasticity, suggesting a molecular basis for this compound's neurological effects researchgate.net.

Future investigations must build on this foundation using advanced proteomic techniques. Quantitative mass spectrometry-based proteomics can track dynamic changes in protein-protein interactions within a cell after treatment with this compound mdpi.com. By comparing the interactomes of key proteins in treated versus untreated cells, researchers can visualize how this compound rewires cellular communication networks nih.gov. For example, by using a known target like the α2-adrenoceptor as a "bait" protein in an AP-MS experiment, scientists could identify how this compound binding affects the receptor's interaction with other signaling proteins nih.govnih.gov. Such studies provide a systems-level view, revealing how initial binding events are translated into a complex cellular response and helping to identify crucial nodes in the network that could be targeted for enhanced therapeutic effect mdpi.comnih.gov.

Signaling Pathway Known or Potential Role in this compound's Action Research Focus References
α2-Adrenoceptor Signaling A known target mediating antidepressant and prokinetic effects.Investigate downstream effectors and how this compound modulates G-protein coupling and subsequent second messenger systems. nih.govresearchgate.net
mTOR Pathway Activated by this compound hydrate; linked to rapid antidepressant effects and synaptic protein synthesis.Map the upstream regulators and downstream substrates affected by this compound to understand its role in synaptic plasticity. researchgate.net
PI3K-Akt Pathway Implicated in the antidepressant effects of compounds from Fructus Aurantii; a key survival and growth pathway.Determine how this compound influences this pathway and its crosstalk with other signaling networks like mTOR and MAPK. mdpi.comresearchgate.net
MAPK Pathway A central signaling cascade involved in cellular stress, proliferation, and apoptosis; modulated by compounds related to this compound.Elucidate which specific branches of the MAPK pathway (e.g., ERK, JNK, p38) are affected by this compound in different cell types. mdpi.comresearchgate.net
BDNF-TrkB Pathway Associated with the neuroprotective and antidepressant effects of natural compounds.Examine if this compound can promote the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, TrkB. researchgate.net

Development of this compound Derivatives with Enhanced Specificity and Efficacy

While natural products like this compound provide unique chemical scaffolds, they are often not optimized for therapeutic use rsc.org. The field of medicinal chemistry focuses on systematically modifying these natural structures to create derivatives, or analogs, with improved properties such as higher potency, greater target specificity, and better metabolic stability nih.gov. This process relies on understanding the structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological activity mdpi.comresearchgate.net.

Although specific SAR studies for this compound are not yet published, the principles for its optimization can be drawn from extensive work on other natural products and coumarin-based compounds nih.govmdpi.comresearchgate.net. The synthesis of a focused library of this compound derivatives would be a critical next step. This would involve making targeted chemical modifications at various positions on the this compound scaffold, such as the furan ring, the pyrone ring, or the methoxy group nih.govnih.govmdpi.com.

For example, chemists could explore how adding or altering alkyl chains, introducing different functional groups (like halogens or hydroxyl groups), or modifying the core ring structure impacts this compound's binding affinity for its known targets (e.g., α2-adrenoceptor) or its activity in cellular assays mdpi.commdpi.com. Each new derivative would be tested to see if the change increased or decreased its desired biological effect. This iterative cycle of synthesis and biological evaluation allows researchers to build a detailed SAR map, guiding the rational design of a second-generation this compound analog with superior therapeutic potential nih.govmdpi.com.

Modification Strategy Rationale Potential Outcome Analogous Research
Alteration of Alkoxy Groups The methoxy group on the benzene ring is a key site for modification. Changing its size or position can alter binding pocket interactions.Increased binding affinity and target selectivity; improved metabolic stability.Mangostin analogs researchgate.net
Substitution on the Benzene Ring Introducing small functional groups (e.g., halogens, hydroxyls, amines) can create new hydrogen bonds or steric interactions with a target protein.Enhanced potency and modulation of pharmacokinetic properties.Coumarin (B35378) derivatives mdpi.com
Modification of the Furan Ring The furan ring is a defining feature. Saturation or substitution could influence planarity and electronic properties.Altered target specificity; potential to reduce off-target effects.Moracin derivatives nih.govnih.gov
Bioisosteric Replacement Replacing parts of the molecule (e.g., the pyrone oxygen with sulfur) with groups that have similar physical or chemical properties.Improved drug-like properties, such as cell permeability and oral bioavailability.Meridianin analogs mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a truly comprehensive understanding of this compound's biological effects, future research must adopt a systems biology approach drugtargetreview.comnih.govnih.gov. This approach moves beyond studying single molecules or pathways and instead aims to understand how all the components of a biological system work together drugtargetreview.comnih.gov. This is accomplished by integrating large datasets from various "-omics" disciplines, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) drugtargetreview.com.

A recent study on Angelica dahurica, a plant that produces various furanocoumarins, demonstrates the power of this approach. By combining transcriptomic and metabolomic data, researchers were able to identify key enzymes involved in furanocoumarin biosynthesis and gain insights into its regulation biorxiv.orgresearchgate.net. A similar multi-omics strategy applied to human cells or animal models treated with this compound could be transformative.

For instance, transcriptomics (using RNA-sequencing) would reveal all the genes whose expression is turned on or off by this compound. Proteomics would identify changes in the levels of thousands of proteins, while metabolomics would capture shifts in the cellular metabolic profile. By integrating these datasets, researchers could construct detailed models of the cellular response to this compound, identifying entire pathways and networks that are perturbed, not just the direct targets altex.orgchemrxiv.org. This systems-level view is crucial for predicting potential off-target effects, discovering novel mechanisms of action, and identifying biomarkers to monitor the drug's efficacy in future clinical settings drugtargetreview.com.

Omics Technology Data Generated Insights for this compound Research References
Transcriptomics (RNA-Seq) Comprehensive profile of all messenger RNA (mRNA) transcripts in a cell.Identifies all genes that are up- or down-regulated in response to this compound treatment, revealing affected cellular programs. biorxiv.orgresearchgate.net
Proteomics (Mass Spectrometry) Large-scale identification and quantification of proteins and their post-translational modifications.Reveals changes in the abundance of key signaling proteins, enzymes, and structural components, providing a direct view of the cellular machinery. drugtargetreview.com
Metabolomics (MS, NMR) Global analysis of all small-molecule metabolites within a biological system.Uncovers shifts in metabolic pathways (e.g., energy production, lipid metabolism) induced by this compound, linking its action to cellular function. drugtargetreview.comresearchgate.net
Interactomics (AP-MS) Identification of protein-protein and protein-small molecule interaction networks.Maps the physical interaction partners of this compound and its primary targets, defining its place within the cellular network. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

One of the most immediate applications is in target prediction. ML algorithms can be trained on vast databases of known drug-target interactions to build models that can predict the most likely protein targets for a new molecule like this compound with high accuracy fnasjournals.comnih.gov. This in silico approach can narrow down the list of potential targets for experimental validation from thousands to a manageable few, saving significant time and resources nih.govnih.gov.

AI/ML Application Description Goal in this compound Research References
Target Prediction ML models trained on known ligand-target data predict the biological targets of a query molecule.To rapidly identify a prioritized list of novel protein targets for this compound, guiding experimental work. fnasjournals.comcas.orgnih.gov
Virtual Screening AI algorithms screen massive virtual libraries of compounds to find those that are likely to bind to a specific target.To screen millions of virtual this compound derivatives to find those with the highest predicted affinity for a desired target. cas.org
QSAR Modeling Quantitative Structure-Activity Relationship models use ML to predict the biological activity of a compound based on its chemical features.To predict the efficacy of newly designed this compound analogs, prioritizing the synthesis of the most promising candidates. mdpi.comacs.org
De Novo Drug Design Generative AI models design novel chemical structures optimized for specific properties (e.g., high potency, low toxicity).To create novel, patentable molecules inspired by the this compound scaffold but with superior drug-like properties. acs.orgfnasjournals.com
Multi-Omics Data Analysis AI algorithms analyze complex, high-dimensional datasets from proteomics, genomics, etc., to identify patterns and biomarkers.To integrate and interpret multi-omics data from this compound studies to build predictive models of its systems-level effects. musechem.com

Q & A

Q. What are the standard methods for identifying and quantifying Meranzin in plant extracts?

this compound is commonly identified and quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) . For validation, researchers should calibrate instruments using pure this compound standards and report retention times, UV spectra, or molecular ion peaks (e.g., m/z 261.1 for this compound). Method precision must be tested via intra- and inter-day reproducibility, with recovery rates ≥90% .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Reproducibility requires strict adherence to solvent ratios, extraction time, and temperature . For example, ethanol-water (70:30 v/v) at 60°C for 2 hours is a common protocol. Documenting raw material sources (e.g., plant species, geographical origin) and providing detailed metadata (e.g., drying methods, particle size) in supplementary materials is critical .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) or cell-based models (e.g., HepG2 for hepatotoxicity). Include positive controls (e.g., aspirin for COX assays) and validate results with dose-response curves (IC₅₀ values). Ensure assays align with this compound’s solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo pharmacological effects?

Discrepancies often arise from differences in bioavailability, metabolism, or off-target effects . To address this:

  • Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption and half-life .
  • Use knockout animal models (e.g., CYP2C19-deficient mice) to evaluate metabolic pathways .
  • Perform transcriptomic or proteomic profiling to identify unexpected signaling pathways . Conflicting data should be analyzed using systematic review frameworks (e.g., PRISMA guidelines) .

Q. What computational strategies are effective for predicting this compound’s multi-target mechanisms?

Reverse molecular docking tools like Selnergy™ can screen this compound against 7000+ protein targets to prioritize candidates (e.g., COX-1/2, PPARγ) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., Kd values). For multi-target analysis, use network pharmacology models to map target-pathway interactions .

Q. How should researchers design experiments to assess this compound’s enzyme inhibition kinetics?

  • Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0–100 μM this compound) and monitor reaction rates.
  • Calculate Vmax (maximum velocity) and Km (substrate affinity) via nonlinear regression. For example, CYP2C19-mediated metabolism of this compound shows Vmax = 134.3 nmol/nmol protein/min and Km = 25.85 μM .
  • Include competitive/non-competitive inhibition assays with reference inhibitors (e.g., ketoconazole for CYP3A4) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ principal component analysis (PCA) to reduce dimensionality .

Q. How can researchers ensure transparency and reusability of this compound-related data?

Follow FAIR principles :

  • Metadata : Include raw HPLC chromatograms, NMR spectra, and experimental protocols in supplementary files .
  • Code sharing : Upload scripts for docking simulations (e.g., AutoDock Vina configurations) to repositories like Zenodo .
  • Ethical compliance : Obtain IRB approval for studies involving human samples and declare conflicts of interest .

Methodological Challenges

Q. What strategies mitigate variability in this compound’s bioactivity across cell lines?

  • Standardize cell culture conditions (e.g., passage number, serum-free media).
  • Use isogenic cell lines to control genetic variability.
  • Validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

Q. How can researchers optimize this compound derivatives for enhanced target selectivity?

Apply structure-activity relationship (SAR) studies by modifying functional groups (e.g., hydroxylation at C-7). Test derivatives using molecular dynamics simulations to assess binding stability. Prioritize compounds with >10-fold selectivity over off-targets (e.g., COX-2 vs. COX-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meranzin
Reactant of Route 2
Reactant of Route 2
Meranzin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.